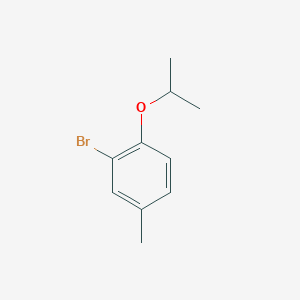

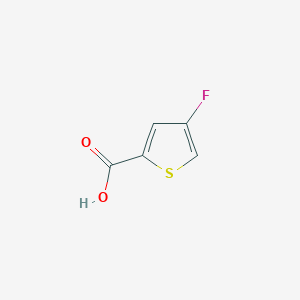

![molecular formula C7H5BrClN3 B1343044 5-(Bromometil)-4-cloropirrolo[2,1-f][1,2,4]triazina CAS No. 529508-57-4](/img/structure/B1343044.png)

5-(Bromometil)-4-cloropirrolo[2,1-f][1,2,4]triazina

Descripción general

Descripción

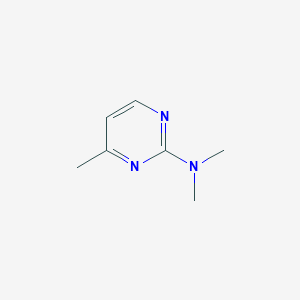

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, also known as BCPT, is a heterocyclic aromatic compound with a wide range of applications. BCPT is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a six-membered heterocyclic aromatic ring system composed of two nitrogen atoms, two carbon atoms and two bromine atoms. BCPT is a versatile compound that can be used for a variety of purposes, including as a synthetic intermediate, a drug, or a catalyst.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de triazina han mostrado una actividad significativa contra varias líneas celulares tumorales, lo que sugiere que compuestos como "5-(Bromometil)-4-cloropirrolo[2,1-f][1,2,4]triazina" podrían ser candidatos terapéuticos potenciales para el tratamiento del cáncer .

Propiedades Antimicrobianas

Algunos derivados de 1,3,5-triazina exhiben actividades antimicrobianas. Esto implica que nuestro compuesto de interés también podría investigarse para su uso en la lucha contra infecciones microbianas .

Efectos Antimaláricos

La modificación estructural de los derivados de triazina ha llevado a compuestos con propiedades antimaláricas. Por lo tanto, "this compound" podría potencialmente explorarse como un agente antimalárico .

Aplicaciones Antivirales

Los compuestos de triazina se han evaluado por sus actividades antivirales. Esto sugiere una posible vía de investigación para "this compound" en el desarrollo de fármacos antivirales .

Inhibición Enzimática

Las triazinas se han estudiado como inhibidores de enzimas como DHFR y TrxR (reductasa de tioredoxina), que son objetivos importantes en la terapia del cáncer. El compuesto en cuestión también puede servir como un inhibidor enzimático .

Diseño y Desarrollo de Medicamentos

Debido a sus actividades biológicas, las triazinas son andamiajes valiosos en el diseño y desarrollo de medicamentos. “this compound” podría utilizarse en la síntesis de nuevas moléculas farmacológicamente activas .

Mecanismo De Acción

Target of Action

The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The interaction between 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine and kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can disrupt cell signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of enzymes, such as kinases, thereby preventing their catalytic activity. Additionally, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and the disruption of critical cellular processes .

Metabolic Pathways

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. The interaction of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells can influence its activity and effectiveness in inhibiting kinase activity .

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within these compartments can affect its ability to interact with specific biomolecules and exert its inhibitory effects .

Propiedades

IUPAC Name |

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCNJTDTQXSPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

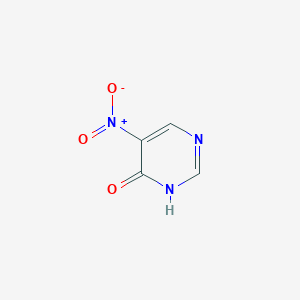

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

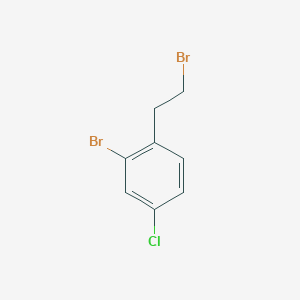

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

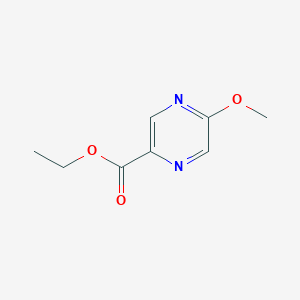

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)